molecular formula C5H9NO3 B3333209 Methyl 3-hydroxyazetidine-3-carboxylate CAS No. 950691-64-2

Methyl 3-hydroxyazetidine-3-carboxylate

Cat. No. B3333209
CAS RN: 950691-64-2
M. Wt: 131.13
InChI Key: ZDHBVCASMMWVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 3-hydroxyazetidine-3-carboxylate involves various methods, including cyclocondensation and cyclization reactions. It can be prepared from suitable precursors, such as cyanoacetic acid hydrazide. These reactions lead to the construction of the heterocyclic ring system characteristic of this compound .


Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxyazetidine-3-carboxylate consists of a bicyclic amino acid derivative with a unique three-dimensional arrangement. It contains an azetidine ring with a hydroxyl group and a carboxylate function. The exact geometry and bond angles can be determined through X-ray diffraction and spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies .


Chemical Reactions Analysis

Methyl 3-hydroxyazetidine-3-carboxylate participates in various chemical reactions due to its versatile nature. It can act as both an N- and C-nucleophile. Reactions involve attack at different positions, including the carbon atom of the carbonyl group (position 3), the carbon atom of the nitrile function (position 5), and the active methylene group (position 4). Electrophiles can also attack the nitrogen atoms of the hydrazine portion (positions 1 and 2) .

Scientific Research Applications

1. Medicinal Chemistry Applications

Methyl 3-hydroxyazetidine-3-carboxylate and its derivatives have significant applications in medicinal chemistry. One study details the synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, highlighting their potential as non-proteinogenic amino acid components in peptides. These compounds offer new classes of peptide isosteres for medicinal chemists, with established long-term stability in acidic and neutral pH environments. The study also demonstrates that an N-methylazetidine amide derivative can specifically inhibit β-hexosaminidases, a glycosidase, at the micromolar level (Glawar et al., 2013).

2. Synthesis of Novel Molecules

Another aspect of methyl 3-hydroxyazetidine-3-carboxylate research focuses on the synthesis of novel molecules with potential pharmaceutical applications. For example, a study on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate explores its synthesis as part of a program targeting new anti-inflammatory agents. This emphasizes the compound's relevance in synthesizing structurally related molecules with medicinal properties (Moloney, 2001).

3. Building Blocks in Medicinal Chemistry

Further research includes the development of cyclic fluorinated beta-amino acids like 3-fluoroazetidine-3-carboxylic acid, showcasing its potential as a building block in medicinal chemistry. This underscores the compound's versatility and significance in synthesizing fluorinated heterocyclic amino acids (Van Hende et al., 2009).

properties

IUPAC Name

methyl 3-hydroxyazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-4(7)5(8)2-6-3-5/h6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBVCASMMWVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyazetidine-3-carboxylate

Synthesis routes and methods

Procedure details

A reactor was charged with methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate (1.6 g, 5.4 mmol), 10% Pd/C (0.300 g, 2.8 mmol), and glacial acetic acid (0.300 mL, 5.2 mmol) in MeOH (30 mL). The mixture was allowed to stir for 3 h under 50 psig of H2. The crude was filtered through Celite and rinsed with MeOH. After evaporation, the solid was rinsed with Et2O to give methyl 3-hydroxyazetidine-3-carboxylate as the acetic acid salt. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.74 (d, J=9.1 Hz, 2H), 3.69 (s, 3H), 3.44 (d, J=8.9 Hz, 2H), 1.88 (s, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxyazetidine-3-carboxylate
Reactant of Route 2
Methyl 3-hydroxyazetidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxyazetidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxyazetidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-hydroxyazetidine-3-carboxylate
Reactant of Route 6
Methyl 3-hydroxyazetidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.